(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid (2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16769115
InChI: InChI=1S/C30H20BNO2S/c33-31(34)26-18-21(17-25-24-11-5-7-13-29(24)35-30(25)26)32-27-12-6-4-10-22(27)23-15-14-20(16-28(23)32)19-8-2-1-3-9-19/h1-18,33-34H
SMILES:
Molecular Formula: C30H20BNO2S
Molecular Weight: 469.4 g/mol

(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid

CAS No.:

Cat. No.: VC16769115

Molecular Formula: C30H20BNO2S

Molecular Weight: 469.4 g/mol

* For research use only. Not for human or veterinary use.

(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid -

Specification

Molecular Formula C30H20BNO2S
Molecular Weight 469.4 g/mol
IUPAC Name [2-(2-phenylcarbazol-9-yl)dibenzothiophen-4-yl]boronic acid
Standard InChI InChI=1S/C30H20BNO2S/c33-31(34)26-18-21(17-25-24-11-5-7-13-29(24)35-30(25)26)32-27-12-6-4-10-22(27)23-15-14-20(16-28(23)32)19-8-2-1-3-9-19/h1-18,33-34H
Standard InChI Key HFOHYRISAVOUMQ-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC2=C1SC3=CC=CC=C32)N4C5=CC=CC=C5C6=C4C=C(C=C6)C7=CC=CC=C7)(O)O

Introduction

(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid is a complex organic compound that incorporates a boronic acid functional group within a larger molecular framework. This compound is notable for its potential applications in organic electronics and medicinal chemistry, particularly as a building block for various organic materials and as a ligand in coordination chemistry.

Synthesis and Characterization

The synthesis of (2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid typically involves several steps, starting from commercially available precursors such as dibenzo[b,d]thiophene derivatives and phenylcarbazole. The synthesis and characterization have been documented in various scientific literature, highlighting its structural and functional properties.

Key Synthetic Steps:

  • Starting Materials: Dibenzo[b,d]thiophene and phenylcarbazole derivatives.

  • Reaction Conditions: Often involves palladium-catalyzed cross-coupling reactions.

  • Purification Methods: Recrystallization or chromatography.

Applications

This compound falls under the category of boronic acids, which are known for their reactivity with diols and have applications in organic synthesis and as enzyme inhibitors. Specifically, (2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid is explored for its potential in organic electronics and medicinal chemistry.

Potential Uses:

  • Organic Electronics: As a building block for organic materials.

  • Medicinal Chemistry: As a ligand in coordination chemistry.

Solubility and Storage

  • Solubility: Soluble in polar solvents. To increase solubility, heating to 37°C and ultrasonic treatment can be used .

  • Storage: Recommended storage at -80°C for up to six months or -20°C for up to one month .

Hazard Information

  • Hazard Statements: H302, H315, H319 (toxic if swallowed, causes skin and eye irritation) .

  • Precautionary Statements: P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P312+P330 .

Suppliers and Availability

(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid is available from several suppliers, including AstaTech, GlpBio, and JK Chemical, with varying purity levels and packaging options .

Supplier Information:

SupplierPurityQuantityCAS Number
AstaTech95%1g2177306-79-3
GlpBio>98%Sample solution available2075739-98-7
JK Chemical97%Variable2177306-79-3

Research Findings and Future Directions

Research on (2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid highlights its potential in advanced materials and medicinal applications. Kinetic studies reveal that structural modifications can significantly affect its binding affinity and inhibition potency. Future research may focus on optimizing its synthesis and exploring its applications in organic electronics and drug development.

Key Research Areas:

  • Organic Electronics: Investigating its role in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Medicinal Chemistry: Exploring its potential as a ligand for metal complexes with therapeutic properties.

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